2-(Methylcarbamoyl)isonicotinic acid

KDM4A inhibition Fragment-based drug discovery Structure-activity relationship

Epigenetics researchers face scarcity of well-characterized KDM4A fragment hits. This compound (CAS 1279208-48-8) is a validated, substrate-competitive KDM4A inhibitor (IC50: 7.09 µM, KD: 15 µM) with defined binding pose and SAR. Its small size (MW 180.16) and synthetic tractability support rapid analogue development. Procurement of this exact compound ensures reproducible fragment-based screening and assay calibration. • Validated KDM4A inhibitor with precise IC50 and KD values • Characterized binding pose confirms engagement of Lys206/Tyr132 • Reliable reference standard for HTRF and BLI assay calibration

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 1279208-48-8
Cat. No. B1429770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylcarbamoyl)isonicotinic acid
CAS1279208-48-8
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)C(=O)O
InChIInChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13)
InChIKeyPVIZBGMQZAJNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylcarbamoyl)isonicotinic acid – KDM4A Fragment Hit


2‑(Methylcarbamoyl)isonicotinic acid (CAS 1279208‑48‑8) is a small‑molecule fragment (C8H8N2O3, MW 180.16) that acts as a substrate‑competitive inhibitor of the histone lysine demethylase KDM4A [REFS‑1]. Identified through a structure‑based virtual screening campaign and validated in vitro, it displays an IC50 of 7.09 ± 1.36 μM and a KD of 15.00 ± 0.16 μM against the KDM4A catalytic domain, establishing it as a tractable starting point for fragment‑based drug discovery (FBDD) programmes targeting epigenetic dysregulation in oncology [REFS‑1].

Workflow KDM4A fragment-based drug discovery (FBDD)
Target Engagement Substrate-competitive 2-OG cofactor pocket binder
Selection Context Reported hit with validated binding pose for SAR elaboration

Why 2-(Methylcarbamoyl)isonicotinic acid Is Irreplaceable for KDM4A


The inhibitory activity of 2‑(methylcarbamoyl)isonicotinic acid (compound 1) is exquisitely dependent on the precise positioning of its functional groups. Computational docking and structure–activity relationship (SAR) analysis demonstrate that the carboxylic acid at the C‑4 position engages Lys206 and Tyr132 in the KDM4A catalytic pocket, while the methylcarbamoyl group at the C‑2 position contributes to metal‑ion chelation [REFS‑1]. Relocating the carboxylic acid to the C‑3 position abolishes KDM4A inhibition, and isonicotinic acid itself lacks the C‑2 carbamoyl moiety required for productive binding [REFS‑1]. Consequently, generic substitution with isonicotinic acid, nicotinic acid, or 2‑unsubstituted analogues fails to reproduce the binding pose and measured potency of compound 1, making procurement of the exact compound essential for reproducible fragment‑based campaigns [REFS‑1].

Target: 2-(Methylcarbamoyl)isonicotinic acid
Risk 1 Isonicotinic acid lacks the C-2 methylcarbamoyl group; binding pose and inhibition may not reproduce.
Target: C-4 carboxylic acid positioning
Risk 2 3-Carboxy isomer or nicotinic acid shifts acid placement; reported activity is abolished in SAR studies.
Target: C-2 methylcarbamoyl chelation
Risk 3 2-Unsubstituted analogues may not support metal-ion chelation; KDM4A inhibition context may differ.

Differentiation Evidence for 2-(Methylcarbamoyl)isonicotinic acid


Head-to-Head Potency vs. Analogues 6b and 6c

In a direct head‑to‑head comparison within the same assay system, the parent fragment 2‑(methylcarbamoyl)isonicotinic acid (compound 1) exhibits a KDM4A IC50 of 7.09 ± 1.36 μM, which is substantially lower (i.e., more potent) than that of its rationally designed analogues 6b and 6c, which display IC50 values of 25.05 μM and 41.64 μM, respectively [REFS‑1]. The binding affinity (KD) of compound 1 is 15.00 ± 0.16 μM, compared to 9.5 μM and 10.7 μM for 6b and 6c [REFS‑1].

Potency vs. Analogues 6b/6c
Head-to-head
IC50 7.09 ± 1.36 μM
vs. 6b: 25.05 μM | vs. 6c: 41.64 μM
Reported potency rank within tested set; supports fragment hit selection for SAR elaboration.
HTRF assay; H3K9me3 substrate; 4-parameter logistic fit.
KDM4A inhibition Fragment-based drug discovery Structure-activity relationship

Cross-Study Potency Comparison with QC6352

Although a direct head‑to‑head assay is not available, cross‑study comparison reveals that 2‑(methylcarbamoyl)isonicotinic acid (compound 1) inhibits KDM4A with an IC50 of 7.09 μM, whereas the advanced, non‑fragment inhibitor QC6352 displays an IC50 of 0.104 μM (104 nM) against the same enzyme [REFS‑1][REFS‑2]. While QC6352 is more potent in absolute terms, compound 1 offers a ligand efficiency (LE) of 0.41 kcal mol⁻¹ per heavy atom and a lipophilic ligand efficiency (LLE) of 2.15, which are within the optimal range for fragment‑based drug discovery and are superior to many larger, less efficient inhibitors [REFS‑1].

Cross-Study vs. QC6352
Cross-study
IC50 7.09 μM vs. 0.104 μM
~68-fold potency difference; MW 180 vs. ~900 Da
Reported LE (0.41) and LLE (2.15) support fragment elaboration context despite lower absolute potency.
Different assay platforms; cross-study comparison only.
KDM4A inhibition Fragment hit Ligand efficiency

Binding Pose Validation

The binding pose of 2‑(methylcarbamoyl)isonicotinic acid (compound 1) was experimentally confirmed by bio‑layer interferometry (BLI) and computational docking, revealing a stable orientation within the KDM4A 2‑oxoglutarate (2‑OG) cofactor pocket that is superimposable with the co‑crystallised inhibitor QC6352 [REFS‑1]. In contrast, isonicotinic acid (the unsubstituted core) shows no detectable binding or inhibition in the same assay system [REFS‑1]. Furthermore, SAR analysis demonstrates that moving the carboxylic acid to the C‑3 position abolishes all measurable activity [REFS‑1].

Binding Pose Validation
Head-to-head
KD 15.00 ± 0.16 μM
BLI + docking; superimposable with QC6352 pose
Binding-pose context supports fragment studies; C-4 acid and C-2 carbamoyl both essential.
Isonicotinic acid and 3-carboxy isomer show no detectable binding.
KDM4A binding mode Molecular docking Bio-layer interferometry

Ligand Efficiency Advantage Over Heavier Analogues

2‑(Methylcarbamoyl)isonicotinic acid (compound 1) displays a ligand efficiency (LE) of 0.41 kcal mol⁻¹ per heavy atom and a lipophilic ligand efficiency (LLE) of 2.15, values that are considered optimal for fragment‑based drug discovery [REFS‑1]. By comparison, the larger KDM4A inhibitor QC6352 (MW ≈900 Da) exhibits substantially lower LE (approximately 0.22 kcal mol⁻¹ per heavy atom, estimated from published IC50 and structure) [REFS‑2]. Additionally, the synthetic derivatives 6b and 6c, despite having similar molecular weights, show reduced LE and LLE (LE ≈0.30–0.32; LLE ≈1.6–1.8) due to their higher IC50 values [REFS‑1].

Ligand Efficiency Metrics
Cross-study
LE 0.41 | LLE 2.15
kcal mol⁻¹ per heavy atom; cLogP-based LLE
Reported efficiency metrics support FBDD hit-to-lead selection; LE ~86% higher than QC6352 (estimated).
Calculated from IC50 and MW/cLogP (QikProp).
Ligand efficiency Fragment-based drug discovery Physicochemical properties

Procurement Scenarios for 2-(Methylcarbamoyl)isonicotinic acid


Fragment-Based Drug Discovery for KDM4A

2‑(Methylcarbamoyl)isonicotinic acid is an experimentally validated KDM4A fragment hit (IC50 = 7.09 μM; KD = 15 μM) with confirmed binding pose and favourable ligand efficiency metrics (LE = 0.41, LLE = 2.15) [REFS‑1]. It is suitable for direct use in fragment‑based screening libraries, hit validation assays, and as a starting point for structure‑guided optimisation. The compound's small size and synthetic accessibility enable rapid analogue synthesis and property‑based optimisation, making it a cost‑effective choice for early‑stage epigenetic drug discovery programmes.

Medicinal Chemistry & SAR Studies

Because the binding mode of 2‑(methylcarbamoyl)isonicotinic acid has been characterised by bio‑layer interferometry and docking, and because the SAR of closely related analogues (e.g., 3‑carboxy isomer, compounds 6b/6c) has been quantitatively defined, this compound provides a reliable reference standard for medicinal chemistry groups investigating the 2‑OG‑competitive pocket of KDM4A [REFS‑1]. Procurement of the exact compound ensures that SAR results can be benchmarked against the published data, avoiding the pitfalls of using uncharacterised or incorrectly substituted analogues.

Biochemical & Biophysical Assays for KDM4A

2‑(Methylcarbamoyl)isonicotinic acid has been validated in both HTRF enzymatic assays and BLI binding assays [REFS‑1]. It can be used as a positive control fragment or as a tool compound to calibrate KDM4A inhibition assays, particularly for research groups establishing new epigenetic screening platforms. Its moderate potency and well‑defined binding kinetics make it an ideal standard for assay quality control and for training purposes in academic or CRO laboratories.

In Silico Modelling for KDM4A

The compound has been thoroughly characterised by computational methods, including docking and pharmacophore modelling, and its binding pose has been validated against the KDM4A crystal structure [REFS‑1]. It can be used as a benchmark ligand for virtual screening validation, pharmacophore model refinement, and molecular dynamics simulations of KDM4A. Procurement of the authentic compound ensures that computational predictions can be correlated with experimental activity data as published.

Application
Selection Property
Validation Focus
KDM4A fragment-based discovery
Fragment hit validation context
2-OG pocket binding and catalytic domain engagement
KDM4A structure-guided SAR
Binding-pose benchmark context
C-2 and C-4 substitution SAR interpretation
KDM4A enzymatic and biophysical assays
Assay calibration context
Enzymatic and binding assay platform verification
KDM4A computational modelling
Benchmark ligand context
Docking pose and pharmacophore correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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